molecular formula C10H9NO B2438858 2-Isocyanatoindan CAS No. 1148156-05-1

2-Isocyanatoindan

Cat. No.: B2438858
CAS No.: 1148156-05-1
M. Wt: 159.188
InChI Key: MIYNDFUOSRBYMV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isocyanates, including 2-Isocyanatoindan, are known to react with a variety of substances . They are usually produced from amines by phosgenation . These reactions proceed via the intermediacy of a carbamoyl chloride .

Scientific Research Applications

Isocyanates and Human Health

Isocyanates, including compounds like 2-Isocyanatoindan, are widely used in industrial applications but have significant health implications. Mishra et al. (2008) reported that isocyanates induce DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes, suggesting potential immunotoxic effects at a genomic level (Mishra et al., 2008). Khan and Ali (2021) further demonstrated the neurotoxic potential of isocyanates in SHSY-5Y neuroblastoma cells, linking them to increased cell death and protein dysfunction (Khan & Ali, 2021).

Cellular and Molecular Mechanisms

Azad, Singh, and Tomar (2014) used the budding yeast Saccharomyces cerevisiae to study the pathways targeted by isocyanates, highlighting their impact on chromatin, DNA damage response, and oxidative stress (Azad, Singh, & Tomar, 2014). Bessac et al. (2009) discovered that isocyanates activate Ca2+ influx in sensory neurons, suggesting their role in chemical irritation and nocifensive behavior (Bessac et al., 2009).

Occupational Hazards and Prevention

Bello et al. (2006) focused on the role of skin exposure in the development of isocyanate asthma, highlighting the risks associated with occupational exposure (Bello et al., 2006). Andersen et al. (1980) identified the mutagenic action of isocyanates used in polyurethanes, emphasizing their potential health hazards (Andersen et al., 1980).

Potential Applications in Polymer Synthesis

Ghosh (2017) explored the Lossen reaction and the potential applications of latent isocyanates in polymer synthesis, underscoring their industrial significance (Ghosh, 2017).

Safety and Hazards

Isocyanates, including 2-Isocyanatoindan, are potent respiratory and skin sensitisers and can cause adverse health effects . They are used in various industries, including motor vehicle repair, printing, boat maintenance, and furniture manufacture . The most widely used isocyanates are TDI (toluene di-isocyanate), MDI (methylene diphenyl di-isocyanate), and HDI (hexamethylene di-isocyanate) .

Mechanism of Action

Target of Action

It’s known that the compound is used in scientific research for the synthesis of polymers, pharmaceuticals, and organic materials. The specific targets would depend on the particular application and the chemical reactions involved.

Biochemical Pathways

Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it participates in various chemical reactions and could potentially affect multiple biochemical pathways.

Result of Action

Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it induces various chemical transformations leading to the formation of these products.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Isocyanatoindan . Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and thus its effectiveness in various applications.

Biochemical Analysis

Biochemical Properties

2-Isocyanatoindan is a versatile compound that can participate in various biochemical reactions . It is known for its ability to form multiple bonds on the terminal carbon, making it a valuable reactant in organic transformations . The compound interacts with both electrophiles and nucleophiles, which allows it to participate in a wide range of biochemical reactions .

Cellular Effects

For instance, isocyanates, a group of compounds that include this compound, have been found to generate relatively stable decomposition end products, such as malondialdehyde, 4-hydroxy-2-nonenal, 2-propenal (acrolein), and isoprostanes . These products can be measured in plasma and urine as an indirect index of oxidative/nitrosative stress , indicating that this compound may have similar effects on cells.

Molecular Mechanism

The molecular mechanism of this compound involves its unique reactivity. As an isocyanate, it is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . This structure allows this compound to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their long-term effects on cellular function in in vitro or in vivo studies . For instance, studies on the effects of certain drugs over time have shown changes in treatment effects, such as the statins’ LDL lowering effect . Similar studies could be conducted with this compound to understand its temporal effects.

Dosage Effects in Animal Models

For instance, various animal models have been used to study the effects of different dosages of drugs on diabetes and its related complications .

Metabolic Pathways

Isocyanates, a group of compounds that include this compound, are known to be involved in various metabolic pathways . These pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Transport and Distribution

Similar compounds, such as proanthocyanidins, have been studied for their transport and distribution . These studies could provide insights into the potential transport and distribution mechanisms of this compound.

Subcellular Localization

Tools like DeepLoc 2.0 can predict the subcellular localization of proteins . Similar methods could potentially be used to predict the subcellular localization of this compound.

Properties

IUPAC Name

2-isocyanato-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYNDFUOSRBYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.53 g (11.5 mmol) indan-2-ylamine and 1.39 mL (11.5 mmol) in 40 mL dry dioxane is stirred for 2 hours at 70° C. under argon atmosphere and then concentrated under vacuum.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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